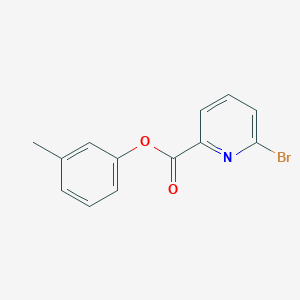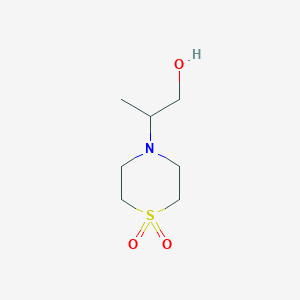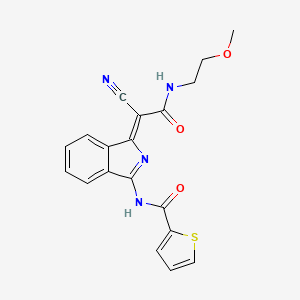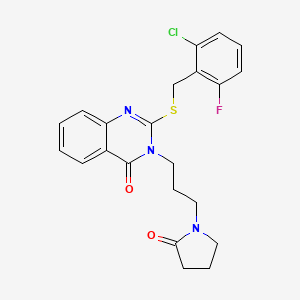
3-Methylphenyl 6-bromopyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylphenyl 6-bromopyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine-based heterocyclic compounds. It has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate for the treatment of various diseases.
作用机制
The mechanism of action of 3-Methylphenyl 6-bromopyridine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting key enzymes or receptors involved in various disease pathways. For example, in cancer research, it has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inflammation is mediated by various enzymes and receptors, and 3-Methylphenyl 6-bromopyridine-2-carboxylate has been found to inhibit the activity of these enzymes and receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylphenyl 6-bromopyridine-2-carboxylate are diverse and depend on the disease pathway targeted. In cancer research, it has been found to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. Inflammation is mediated by various enzymes and receptors, and 3-Methylphenyl 6-bromopyridine-2-carboxylate has been found to inhibit the activity of these enzymes and receptors. In neurological disorders, it has been found to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
The advantages of 3-Methylphenyl 6-bromopyridine-2-carboxylate for lab experiments include its potential as a drug candidate for the treatment of various diseases, its diverse biochemical and physiological effects, and its relatively simple synthesis method. However, its limitations include its low yield in the synthesis method, its unknown mechanism of action, and the need for further research to fully understand its potential as a drug candidate.
未来方向
There are several future directions for the research of 3-Methylphenyl 6-bromopyridine-2-carboxylate. These include further studies on its mechanism of action, its potential as a drug candidate for the treatment of various diseases, and the development of more efficient synthesis methods. Additionally, more research is needed to fully understand its biochemical and physiological effects and to identify any potential side effects or limitations. Overall, 3-Methylphenyl 6-bromopyridine-2-carboxylate has significant potential as a drug candidate for the treatment of various diseases, and further research is needed to fully understand its potential.
合成方法
The synthesis of 3-Methylphenyl 6-bromopyridine-2-carboxylate involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 6-bromopyridine-2-carboxylic acid in the presence of triethylamine to form the final product. The yield of this synthesis method is reported to be 45-50%.
科学研究应用
3-Methylphenyl 6-bromopyridine-2-carboxylate has been extensively studied for its potential as a drug candidate for the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common factor in many diseases, and 3-Methylphenyl 6-bromopyridine-2-carboxylate has been found to have anti-inflammatory properties. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(3-methylphenyl) 6-bromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-9-4-2-5-10(8-9)17-13(16)11-6-3-7-12(14)15-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQQOZACNTYSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphenyl 6-bromopyridine-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2948901.png)
![3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2948903.png)

![1-(2,5-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2948905.png)
![5-[(2-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2948907.png)
![3-(2-chlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2948909.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2948911.png)




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide](/img/structure/B2948921.png)
